Cas no 2171643-42-6 (3-(2,2-difluoropropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

3-(2,2-difluoropropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
2171643-42-6 structure
商品名:3-(2,2-difluoropropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS番号:2171643-42-6
MF:C22H22F2N2O5
メガワット:432.417293071747
CID:5844926
PubChem ID:165521334

3-(2,2-difluoropropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(2,2-difluoropropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • 3-[(2,2-difluoropropyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • EN300-1528203
    • 2171643-42-6
    • インチ: 1S/C22H22F2N2O5/c1-22(23,24)12-25-20(29)18(10-19(27)28)26-21(30)31-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,25,29)(H,26,30)(H,27,28)
    • InChIKey: SUZCDAKUQDPRKM-UHFFFAOYSA-N
    • ほほえんだ: FC(C)(CNC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)F

計算された属性

  • せいみつぶんしりょう: 432.14967813g/mol
  • どういたいしつりょう: 432.14967813g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 31
  • 回転可能化学結合数: 9
  • 複雑さ: 652
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 105Ų

3-(2,2-difluoropropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1528203-0.05g
3-[(2,2-difluoropropyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171643-42-6
0.05g
$2829.0 2023-06-05
Enamine
EN300-1528203-250mg
3-[(2,2-difluoropropyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171643-42-6
250mg
$3099.0 2023-09-26
Enamine
EN300-1528203-10000mg
3-[(2,2-difluoropropyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171643-42-6
10000mg
$14487.0 2023-09-26
Enamine
EN300-1528203-1.0g
3-[(2,2-difluoropropyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171643-42-6
1g
$3368.0 2023-06-05
Enamine
EN300-1528203-1000mg
3-[(2,2-difluoropropyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171643-42-6
1000mg
$3368.0 2023-09-26
Enamine
EN300-1528203-5000mg
3-[(2,2-difluoropropyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171643-42-6
5000mg
$9769.0 2023-09-26
Enamine
EN300-1528203-2.5g
3-[(2,2-difluoropropyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171643-42-6
2.5g
$6602.0 2023-06-05
Enamine
EN300-1528203-0.25g
3-[(2,2-difluoropropyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171643-42-6
0.25g
$3099.0 2023-06-05
Enamine
EN300-1528203-5.0g
3-[(2,2-difluoropropyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171643-42-6
5g
$9769.0 2023-06-05
Enamine
EN300-1528203-0.1g
3-[(2,2-difluoropropyl)carbamoyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
2171643-42-6
0.1g
$2963.0 2023-06-05

3-(2,2-difluoropropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献

3-(2,2-difluoropropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acidに関する追加情報

Introduction to 3-(2,2-difluoropropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171643-42-6)

3-(2,2-difluoropropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid, identified by its CAS number 2171643-42-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a difluoropropyl side chain, a carbamoyl group, and an N-(9H-fluoren-9-ylmethylcarbamoyl) moiety. Such structural features not only contribute to its unique chemical properties but also open up diverse possibilities for its application in drug discovery and development.

The difluoropropyl substituent is particularly noteworthy due to its ability to influence the electronic and steric properties of the molecule. Fluorine atoms are known for their electronegativity, which can modulate the reactivity and binding affinity of a compound when incorporated into its structure. In the context of pharmaceuticals, such modifications are often employed to enhance metabolic stability, improve bioavailability, or alter pharmacokinetic profiles. The presence of two fluorine atoms in the 2,2-difluoropropyl group further amplifies these effects, making it a valuable component in the design of novel therapeutic agents.

Additionally, the carbamoyl group in this compound plays a crucial role in its biological activity. Carbamoyl derivatives are frequently found in bioactive molecules due to their ability to participate in hydrogen bonding interactions, which are essential for receptor binding and enzyme inhibition. The specific positioning of the carbamoyl group at the C3 position of the propanoic acid backbone suggests that it may interact with biological targets in a manner that influences drug efficacy and selectivity.

The N-terminal part of the molecule features an N-(9H-fluoren-9-ylmethylcarbamoyl) moiety, which is an advanced functional group often used in medicinal chemistry to enhance molecular rigidity and improve binding affinity. The fluorene scaffold is particularly interesting because it is known for its stability and hydrophobicity, making it a common component in drug-like molecules designed for oral administration or targeted delivery systems. The combination of these structural elements—difluoropropyl, carbamoyl, and fluorene-derived groups—makes this compound a promising candidate for further investigation in various therapeutic areas.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential biological activities of complex molecules like 3-(2,2-difluoropropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171643-42-6) with greater accuracy. These computational tools have been instrumental in identifying potential binding interactions with target proteins and enzymes, which has accelerated the process of drug discovery. For instance, studies have shown that molecules containing fluorene derivatives can exhibit potent activity against certain kinases and proteases, making them attractive candidates for antineoplastic and anti-inflammatory therapies.

In addition to its structural complexity, this compound may also exhibit unique physicochemical properties that make it suitable for formulation into various dosage forms. For example, the presence of both polar (carbamoyl) and non-polar (difluoropropyl and fluorene) regions could influence solubility, permeability, and distribution within biological systems. These properties are critical considerations in pharmaceutical development, as they directly impact how a drug is absorbed, distributed, metabolized, and excreted (ADME). Optimizing these parameters is essential for achieving therapeutic efficacy while minimizing side effects.

Current research efforts are focused on exploring the synthetic pathways that could be used to produce this compound efficiently on an industrial scale. The synthesis of complex molecules often requires multi-step reactions involving specialized reagents and conditions. However, recent innovations in green chemistry have led to the development of more sustainable synthetic routes that reduce waste and energy consumption without compromising yield or purity. Such advancements are crucial for ensuring that promising compounds like 3-(2,2-difluoropropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171643-42-6) can be translated from laboratory-scale production into commercial formulations.

The potential applications of this compound extend beyond traditional small-molecule drug development. Its structural features make it an attractive candidate for use as an intermediate in the synthesis of larger biomolecules or as a building block for peptidomimetics—molecules designed to mimic the bioactivity of peptides without their drawbacks. Peptidomimetics have gained considerable attention in recent years due to their ability to achieve high selectivity while maintaining favorable pharmacokinetic profiles.

Furthermore, the growing interest in targeted therapy has spurred research into developing prodrugs—compounds that are inactive until converted into their active form within biological systems. The unique chemical properties of 3-(2,2-difluoropropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171643-42-6) suggest that it could be engineered into such prodrug formulations to enhance delivery specificity or improve therapeutic outcomes.

In conclusion,3-(2,2-difluoropropyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid (CAS No. 2171643-42-6) represents a fascinating example of how intricate molecular design can lead to novel therapeutic opportunities. Its complex structure combines multiple functional groups that offer diverse biological activities and physicochemical properties suitable for various applications in pharmaceuticals and biomedicine. As research continues to uncover new synthetic methods and applications for this compound,its potential as a lead molecule or intermediate will undoubtedly be further explored, contributing to advancements in drug discovery and development.

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司